molecular formula C8H8Cl2O2 B1611074 3,5-Dichloro-4-ethoxyphenol CAS No. 89748-18-5

3,5-Dichloro-4-ethoxyphenol

Cat. No.: B1611074
CAS No.: 89748-18-5
M. Wt: 207.05 g/mol
InChI Key: DHVFDHKZVRGESE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxyphenol (DCEP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCEP is a chlorinated phenol derivative that is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Substituent Effects on Ionization

  • Additive Substituent Effects: The ionization constants of various substituted phenols, including 3,5-dichlorophenol, have been studied, revealing that substituent effects on the free energies of ionization are precisely additive, and on the entropies of ionization closely additive. This provides insight into the thermodynamic functions of ionization of these compounds (Bolton, Hall, & Kudrynski, 1968).

Chemical Synthesis

  • Phase Transfer Catalysis Method: A method involving phase transfer catalysis has been used for preparing derivatives of 3,5-dichlorophenol. This process shows advantages in terms of stability, yield, and product quality (Zhang Jin, 2013).

Molecular Interaction Studies

  • Spectroscopic and XRD Analysis: The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, related to 3,5-dichlorophenol, was studied using spectroscopic and X-ray diffraction techniques. Such analysis assists in understanding the molecular structure and interactions (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

Environmental Fate Studies

  • Biotransformation in Anaerobic Conditions: Research on the environmental fate of 3,5-dichloro-p-anisyl alcohol, a compound similar to 3,5-dichloro-4-ethoxyphenol, has been conducted. This study explores how this compound undergoes biotransformation under anaerobic conditions, leading to the formation of various derivatives, including bis(3,5-dichloro-4-hydroxyphenyl)methane. This work has implications for understanding the environmental behavior of such compounds (Verhagen, Swarts, Wijnberg, & Field, 1998).

Corrosion Inhibition Studies

  • Use in Corrosion Inhibition: Investigations into Schiff bases related to 3,5-dichlorophenol derivatives have been conducted for their potential as corrosion inhibitors. These studies include the synthesis of novel compounds and their application in protecting metals from corrosion, highlighting the relevance of such derivatives in industrial applications (Pandey, Singh, Verma, & Ebenso, 2017).

Antioxidant Activity Research

  • Structure-Antioxidant Activity Relationship: The antioxidant activities of phenolic acids, related to the structure of this compound, have been explored. This research provides insights into how different functional groups in phenolic acids affect their antioxidant properties, which is essential for understanding the biological and therapeutic potential of such compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).

Properties

IUPAC Name

3,5-dichloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFDHKZVRGESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519044
Record name 3,5-Dichloro-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89748-18-5
Record name 3,5-Dichloro-4-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89748-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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